N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3S/c20-19(21,22)28-16-3-1-14(2-4-16)24-18(27)17(26)23-11-13-5-8-25(9-6-13)15-7-10-29-12-15/h1-4,13,15H,5-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLPDYJCGQAQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, with CAS number 2034584-05-7, is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24F3N3O3S
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a tetrahydrothiophene moiety linked to a piperidine ring and an oxalamide functional group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of focus include:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxalamides have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive properties. Compounds containing piperidine derivatives have been studied for their potential in treating neurological disorders, including anxiety and depression.
- Antimicrobial Properties : Some oxalamide derivatives have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties against bacterial and fungal pathogens.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Certain oxalamides are known to inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : The interaction with neurotransmitter receptors could explain the neuropharmacological effects observed in related compounds.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ali et al., 2012 | Anticancer Activity | Investigated the anticancer effects of oxalamide derivatives on human pancreatic cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values indicating potent activity. |
| Bender et al., 2009 | Neuropharmacological Effects | Evaluated the neuroactive properties of piperidine derivatives, highlighting their potential in managing anxiety disorders with minimal side effects. |
| Research on Antimicrobial Effects | Antimicrobial Properties | Demonstrated that specific oxalamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases. |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Intermediate Preparation : Prioritize high-purity intermediates, such as the tetrahydrothiophen-3-yl-piperidinylmethyl moiety, using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective bond formation .
- Coupling Reactions : Employ oxalamide bond formation under inert conditions (e.g., nitrogen atmosphere) with coupling agents like HATU or EDCI to minimize side reactions.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the final compound. Monitor purity via HPLC (≥98%) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., trifluoromethoxy group at 4-phenyl, tetrahydrothiophen-3-yl-piperidinylmethyl linkage). -NMR is essential for verifying trifluoromethoxy group integrity .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS in positive ion mode) to rule out degradation products.
- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation, particularly for the piperidinylmethyl-tetrahydrothiophene junction .
Basic: What biological targets or pathways should be prioritized for initial pharmacological screening?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine moiety’s prevalence in CNS-targeting ligands .
- Enzyme Inhibition : Test for acetylcholinesterase or monoamine oxidase inhibition using fluorometric assays, given structural similarities to known inhibitors .
- Cellular Uptake Studies : Use fluorescently labeled analogs to evaluate blood-brain barrier permeability via in vitro models (e.g., MDCK-MDR1 cells) .
Basic: How can researchers address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for aqueous solubility. For higher concentrations, employ cyclodextrin-based solubilizers (e.g., HP-β-CD) .
- Salt Formation : Explore hydrochloride or mesylate salts to enhance polarity without altering pharmacological activity .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability in cell culture .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethoxy group?
Methodological Answer:
- Analog Synthesis : Replace the trifluoromethoxy group with methoxy, chloro, or methylsulfanyl substituents. Compare binding affinities via radioligand assays .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map hydrophobic interactions between the trifluoromethoxy group and target receptors .
- Metabolic Stability : Assess oxidative stability of the trifluoromethoxy group in liver microsomes versus dealkylation-prone methoxy analogs .
Advanced: What computational strategies are effective for predicting this compound’s reactivity in novel reaction conditions?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states, focusing on oxalamide bond stability .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for piperidine-thiophene coupling .
- Solvent Screening : Use COSMO-RS simulations to identify solvents that minimize side reactions during amide formation .
Advanced: How should contradictory data in biological activity assays be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–10 µM) to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Batch Analysis : Compare compound purity across batches via LC-MS to rule out degradation as a source of inconsistency .
Advanced: What methodologies can assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry .
- CYP450 Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interaction risks .
- In Vivo PK Studies : Administer IV/PO doses in rodents and collect plasma samples at timed intervals for bioavailability calculations .
Advanced: How can researchers evaluate synergistic effects with known therapeutics?
Methodological Answer:
- Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against resistant bacterial strains or cancer cell lines .
- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify upregulated/downregulated genes in combination therapy versus monotherapy .
- In Vivo Efficacy : Test in xenograft models with co-administration of standard-of-care drugs (e.g., paclitaxel for cancer) to measure tumor regression kinetics .
Advanced: What experimental designs are optimal for studying long-term stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify products by HRMS .
- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months, sampling monthly to establish a shelf-life prediction model .
- Excipient Compatibility : Test with common excipients (e.g., lactose, magnesium stearate) in binary mixtures to detect incompatibility-driven degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
